6-Chloro-5-[(3,5-dimethylphenyl)sulfanyl]-1H-indazole-4,7-dione
Description
6-Chloro-5-[(3,5-dimethylphenyl)sulfanyl]-1H-indazole-4,7-dione is a chemical compound with the molecular formula C₁₅H₁₁ClN₂O₂S It is known for its unique structure, which includes a chloro-substituted indazole ring and a sulfanyl group attached to a dimethylphenyl moiety
Properties
CAS No. |
918961-35-0 |
|---|---|
Molecular Formula |
C15H11ClN2O2S |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
6-chloro-5-(3,5-dimethylphenyl)sulfanyl-1H-indazole-4,7-dione |
InChI |
InChI=1S/C15H11ClN2O2S/c1-7-3-8(2)5-9(4-7)21-15-11(16)14(20)12-10(13(15)19)6-17-18-12/h3-6H,1-2H3,(H,17,18) |
InChI Key |
UPJUVYZDHRCPTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)SC2=C(C(=O)C3=C(C2=O)C=NN3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-[(3,5-dimethylphenyl)sulfanyl]-1H-indazole-4,7-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-[(3,5-dimethylphenyl)sulfanyl]-1H-indazole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-5-[(3,5-dimethylphenyl)sulfanyl]-1H-indazole-4,7-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-5-[(3,5-dimethylphenyl)sulfanyl]-1H-indazole-4,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-indazole-4,7-dione: Similar structure but lacks the sulfanyl group.
6-Bromo-5-[(3,5-dimethylphenyl)sulfanyl]-1H-indazole-4,7-dione: Bromine substituted analog.
5-[(3,5-Dimethylphenyl)sulfanyl]-1H-indazole-4,7-dione: Lacks the chloro group.
Uniqueness
6-Chloro-5-[(3,5-dimethylphenyl)sulfanyl]-1H-indazole-4,7-dione is unique due to the presence of both the chloro and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Biological Activity
6-Chloro-5-[(3,5-dimethylphenyl)sulfanyl]-1H-indazole-4,7-dione is a synthetic compound with the molecular formula C₁₅H₁₁ClN₂O₂S. Its unique structure features a chlorinated indazole ring and a sulfanyl group attached to a dimethylphenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.
| Property | Value |
|---|---|
| CAS Number | 918961-35-0 |
| Molecular Formula | C₁₅H₁₁ClN₂O₂S |
| Molecular Weight | 318.8 g/mol |
| IUPAC Name | 6-chloro-5-(3,5-dimethylphenyl)sulfanyl-1H-indazole-4,7-dione |
| InChI Key | UPJUVYZDHRCPTE-UHFFFAOYSA-N |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. The indazole derivatives have been investigated for their ability to inhibit fibroblast growth factor receptors (FGFR), which are often overexpressed in various cancers. For instance, compounds similar to this compound have demonstrated significant inhibitory activity against FGFR1 with IC50 values in the nanomolar range . This suggests that this compound may serve as a lead structure for developing targeted cancer therapies.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, potentially including enzymes or receptors involved in cancer cell proliferation and survival. The binding affinity to FGFRs indicates a pathway through which this compound could disrupt cancer cell signaling pathways .
Study on Indazole Derivatives
A study published in 2023 explored various indazole derivatives, including compounds structurally related to this compound. The research focused on their role as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion. The findings suggested that certain derivatives effectively suppressed IDO1 expression and induced apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship of indazole derivatives indicates that modifications at specific positions on the indazole ring can enhance biological activity. For example, substituents on the phenyl ring have been shown to significantly influence the inhibitory potency against FGFRs and other related targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
